molecular formula C24H18 B072872 1,2,4-Triphenylbenzene CAS No. 1165-53-3

1,2,4-Triphenylbenzene

Cat. No. B072872
CAS RN: 1165-53-3
M. Wt: 306.4 g/mol
InChI Key: XXCVBOQRPQKVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triphenylbenzene is a complex organic compound known for its non-planar conjugated structure. It is a part of the class of compounds that exhibit aggregation-induced emission (AIE), meaning it shows intense emission in the crystalline state rather than in solution. The structural and optical properties of compounds related to 1,2,4-Triphenylbenzene, such as 2,5-diphenyl-1,4-distyrylbenzene derivatives, have been extensively studied to understand their photoluminescence efficiency and molecular configurations (Xie et al., 2006).

Synthesis Analysis

The synthesis of triphenylenes, which are structurally similar to 1,2,4-Triphenylbenzene, can be achieved through palladium-catalyzed coupling of 2-iodobiphenyls and iodobenzenes. This process involves dual palladium-catalyzed C-H activations and double C-C bond formations, allowing for the synthesis of various unsymmetrically functionalized triphenylenes with high atom- and step-economy (Pan et al., 2016).

Molecular Structure Analysis

1,3,5-Triphenylbenzene, closely related to 1,2,4-Triphenylbenzene, has been characterized to have non-planar molecular structures where the substituted phenyl groups are twisted out of the plane of the central ring. This twisted configuration influences its physical properties and is critical for understanding the behavior of 1,2,4-Triphenylbenzene as well. The average C-C bond lengths in these compounds reflect their rigid yet non-planar molecular architecture (Farag, 1954).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures to 1,2,4-Triphenylbenzene, such as the stable carbene 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene, highlight the nucleophilic characteristics of these carbenes. Their behavior in insertion, addition, and cycloaddition reactions provides insights into the chemical properties and reactivity of 1,2,4-Triphenylbenzene analogs (Enders et al., 1996).

Scientific Research Applications

  • Photoluminescent Chemo-Sensor Platform

  • Scintillation Application

  • High-Energy Neutron Detection

  • Multi-Photon Lithography

  • Synthesis of 1,2,3-Tricyclohexylcyclohexane

    • Application : 1,2,3-Triphenylbenzene has been used in the synthesis of 1,2,3-tricyclohexylcyclohexane via catalytic hydrogenation .
    • Method : The method involves the catalytic hydrogenation of 1,2,3-Triphenylbenzene to produce 1,2,3-tricyclohexylcyclohexane .
    • Results : The result is the successful synthesis of 1,2,3-tricyclohexylcyclohexane from 1,2,3-Triphenylbenzene .
  • Supramolecular Structures

    • Application : 1,3,5-Triphenylbenzene (1,3,5-TPB) is used to create supramolecular structures .
    • Method : The method involves the reaction of 1,3,5-TPB with other compounds to form supramolecular structures .
    • Results : The results show that 1,3,5-TPB can form stable supramolecular structures .

properties

IUPAC Name

1,2,4-triphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-17-23(20-12-6-2-7-13-20)24(18-22)21-14-8-3-9-15-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCVBOQRPQKVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triphenylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.